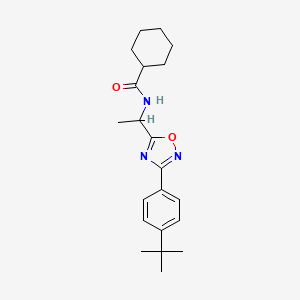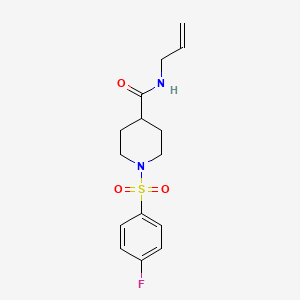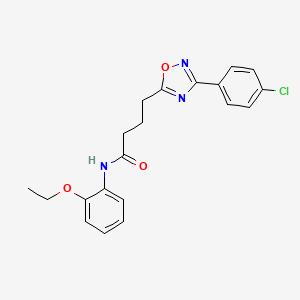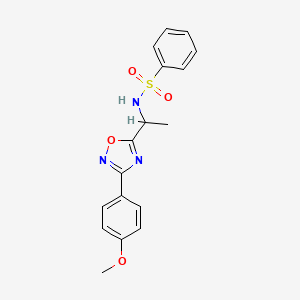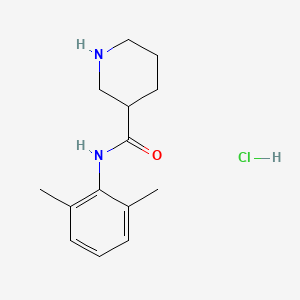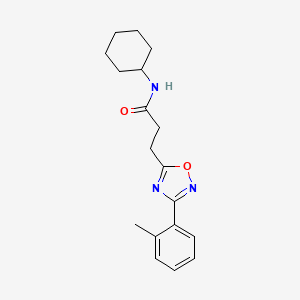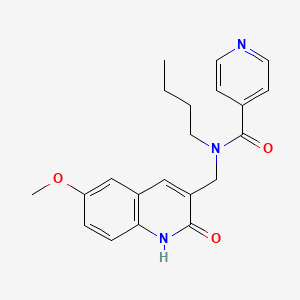
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide, also known as HNQ-012, is a novel small-molecule inhibitor that has shown potential in the treatment of various diseases.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a role in DNA repair and cell death. Inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately cell death in cancer cells. In inflammation research, inhibition of PARP-1 leads to a reduction in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, inhibition of PARP-1 leads to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to inhibit tumor growth in animal models. In inflammation research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to reduce inflammation in animal models. In neurodegenerative disorder research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide is its low toxicity profile, making it a promising candidate for further research. However, one limitation is that more research is needed to determine its efficacy in humans.
Zukünftige Richtungen
For N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide include further preclinical studies to determine its efficacy in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Further research is also needed to determine the optimal dosage and treatment regimen for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide. Finally, research is needed to determine if N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can be used in combination with other drugs to enhance its efficacy.
Synthesemethoden
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can be synthesized in a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with 3-nitrobenzoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with propylamine to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-9-23(21(26)16-5-4-6-18(12-16)24(27)28)13-17-11-15-8-7-14(2)10-19(15)22-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWFFVHBDWYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

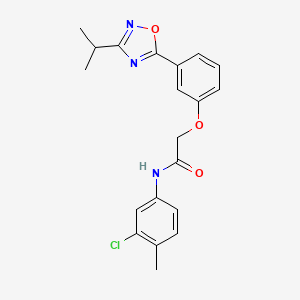
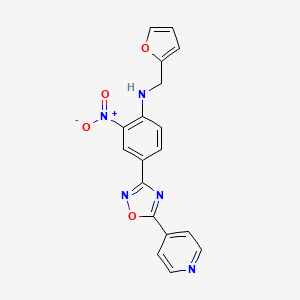
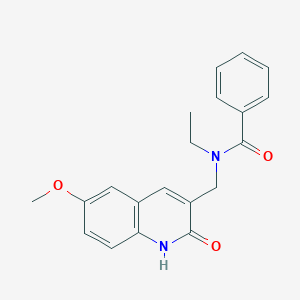
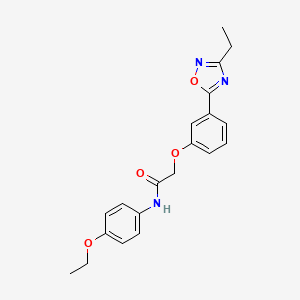
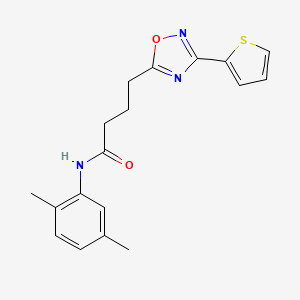
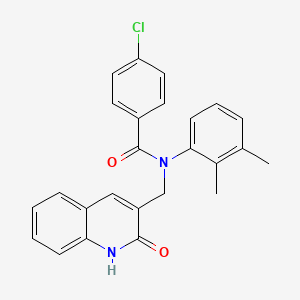
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
